Gluconic Acid

Description

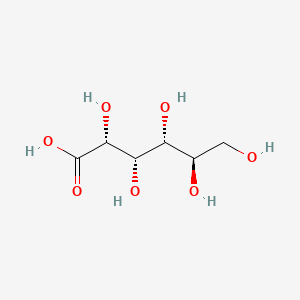

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

chemical properties of D-gluconic acid

An In-depth Technical Guide to the Chemical Properties of D-Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , an oxidized form of D-glucose. D-gluconic acid and its salts, known as gluconates, are utilized across various industries, including pharmaceuticals, food and beverage, and industrial cleaning, owing to their mild, non-corrosive nature and excellent chelating abilities.[1][2] This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key chemical equilibria and experimental workflows to support research and development activities.

Chemical Identity and Structure

D-gluconic acid is a carboxylic acid with the molecular formula C₆H₁₂O₇.[3] Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylic acid (-COOH) group, corresponding to the open-chain form of glucose.[2] In aqueous solutions, D-gluconic acid exists in equilibrium with its cyclic esters, primarily glucono-δ-lactone and to a lesser extent, glucono-γ-lactone.[3][4] This equilibrium is a critical aspect of its chemical behavior.

Physicochemical Properties

The physico are summarized in the tables below. These properties are fundamental for its application in various formulations and chemical processes.

Table 1: General and Physical Properties of D-Gluconic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₇ | [4][5] |

| Molar Mass | 196.16 g/mol | [4][5] |

| Appearance | White crystalline powder or colorless to light yellow, clear, syrupy liquid (for aqueous solutions) | [3][4][6] |

| Melting Point | 131 °C (anhydrous) | [2][4][5][6][7] |

| Boiling Point | ~102 °C (for 50% aqueous solution) | [8][9][10] |

| Density | 1.23 - 1.25 g/cm³ at 20-25 °C | [5][6][11] |

| Taste | Mildly acidic | [5] |

Table 2: Solubility and Partition Coefficient of D-Gluconic Acid

| Property | Value | Source(s) |

| Solubility in Water | 316 g/L; Freely soluble | [2][4][5] |

| Solubility in Alcohol | Slightly soluble | [3][5] |

| Solubility in Ether | Insoluble | [3][5] |

| LogP (Octanol/Water) | -1.87 (estimated) | [5][6] |

Table 3: Acidity and Optical Properties of D-Gluconic Acid

| Property | Value | Source(s) |

| pKa | 3.6 - 3.86 at 25 °C | [2][5][12] |

| Specific Optical Rotation | Mutarotatory in water; values ranging from -3.49° to +15.5° have been reported | [5] |

Chemical Reactivity and Stability

-

Acidity : As a carboxylic acid, D-gluconic acid is a mild organic acid that readily forms gluconate salts with bases.[1] In aqueous solution at neutral pH, the gluconate anion is the predominant species.[3]

-

Chelation : The gluconate anion is an excellent chelating agent, forming stable complexes with various di- and trivalent metal cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺), particularly in alkaline solutions.[1][2][4] This property is exploited in cleaning, industrial, and pharmaceutical applications to prevent mineral precipitation.[1]

-

Stability : D-gluconic acid is stable under normal storage and handling conditions.[13][14] It is a non-corrosive, non-volatile, and biodegradable compound.[1]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[14][15]

-

Decomposition : Upon combustion, it can produce carbon monoxide and other carbon oxides.[6][14]

Key Chemical Equilibria and Workflows

Aqueous Equilibrium

In an aqueous environment, D-gluconic acid establishes a dynamic equilibrium with its intramolecular esters, the five-membered glucono-γ-lactone and the six-membered glucono-δ-lactone. This lactonization is a key feature of its chemistry.

References

- 1. D -葡萄糖酸 钠盐 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. acs.org [acs.org]

- 5. This compound | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1738 - this compound [inchem.org]

- 7. D-gluconic acid [stenutz.eu]

- 8. D-Gluconic acid | CAS#:526-95-4 | Chemsrc [chemsrc.com]

- 9. D-Gluconic acid solution | C6H12O7 - BuyersGuideChem [buyersguidechem.com]

- 10. This compound CAS#: 526-95-4 [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. valudor.com [valudor.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. redox.com [redox.com]

An In-Depth Technical Guide to the Structure and Stereoisomers of Gluconic Acid

This technical guide provides a comprehensive overview of the structure, stereoisomers, and analytical methodologies related to gluconic acid, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a mild, non-corrosive, and non-toxic carboxylic acid with the chemical formula C₆H₁₂O₇.[1] It is the oxidized form of glucose where the aldehyde group at the C1 position is oxidized to a carboxylic acid group.[2] In aqueous solutions, this compound exists in equilibrium with its cyclic esters, primarily glucono-delta-lactone and to a lesser extent, glucono-gamma-lactone. It is one of 16 possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[3][4] The naturally occurring and most common form is D-gluconic acid.

Chemical Structure of this compound

The structure of this compound consists of a six-carbon chain with a carboxylic acid group at one end and a primary alcohol group at the other, with four secondary alcohol groups in between. The stereochemistry of these chiral centers determines the specific isomer.

Fischer Projections

Fischer projections are a two-dimensional representation of a three-dimensional organic molecule. They are particularly useful for representing the stereochemistry of carbohydrates and their derivatives. In a Fischer projection, horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer.

Haworth Projections and Chair Conformations

In solution, this compound can cyclize to form lactones (cyclic esters). The most stable of these are the six-membered ring (pyranose-like) known as glucono-δ-lactone and the five-membered ring (furanose-like) known as glucono-γ-lactone. These cyclic structures can be represented by Haworth projections and, more accurately for the six-membered ring, by chair conformations.

Stereoisomers of this compound

This compound has four chiral centers (carbons 2, 3, 4, and 5), which gives rise to 2⁴ = 16 possible stereoisomers. These are divided into eight pairs of enantiomers (D and L forms). The stereoisomers of this compound are named based on the parent aldohexose from which they are derived through oxidation.

The 16 Stereoisomers of 2,3,4,5,6-Pentahydroxyhexanoic Acid

Below are the Fischer projections for all 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.

D-Aldonic Acids:

-

D-Allonic acid

-

D-Altronic acid

-

D-Gluconic acid

-

D-Mannonic acid

-

D-Gulonic acid

-

D-Idonic acid

-

D-Galactonic acid

-

D-Talonic acid

L-Aldonic Acids:

-

L-Allonic acid

-

L-Altronic acid

-

L-Gluconic acid

-

L-Mannonic acid

-

L-Gulonic acid

-

L-Idonic acid

-

L-Galactonic acid

-

L-Talonic acid

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

| Property | D-Gluconic Acid | L-Gluconic Acid | D-Galactonic Acid | D-Mannonic Acid |

| Melting Point (°C) | 131[5] | - | - | - |

| Specific Rotation ([\α]D) | -6.7° to +11.2° (mutarotation) | - | - | - |

| Solubility in Water | Freely soluble[5] | - | - | - |

| pKa | 3.86 | - | - | - |

Experimental Protocols

Synthesis of D-Gluconic Acid via Enzymatic Oxidation of D-Glucose

This protocol describes the laboratory-scale synthesis of D-gluconic acid from D-glucose using glucose oxidase and catalase.

Materials:

-

D-Glucose

-

Glucose oxidase (from Aspergillus niger)

-

Catalase (from bovine liver)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Deionized water

-

Reaction vessel with stirring and pH control

-

Temperature-controlled water bath

Procedure:

-

Prepare the reaction mixture: Dissolve a known concentration of D-glucose (e.g., 100 g/L) in the phosphate buffer in the reaction vessel.

-

Equilibrate the system: Place the reaction vessel in the water bath and allow the temperature to equilibrate to the optimal temperature for the enzymes (typically 30-35 °C). Begin stirring the solution.

-

Add enzymes: Add glucose oxidase and catalase to the reaction mixture. The optimal enzyme concentration will depend on the specific activity of the enzyme preparations.

-

Monitor and control pH: The oxidation of glucose to this compound will cause a decrease in pH. Monitor the pH continuously and maintain it at a constant level (e.g., pH 6.0-7.0) by the controlled addition of the NaOH solution.

-

Monitor reaction progress: The reaction can be monitored by measuring the consumption of glucose using a glucose sensor or by HPLC analysis of aliquots taken from the reaction mixture over time.

-

Reaction completion and work-up: Once the glucose concentration is negligible, the reaction is complete. The resulting solution contains sodium gluconate. To obtain this compound, the solution can be acidified with HCl and the this compound can be purified by crystallization or chromatography.

Chiral Separation of this compound Stereoisomers by HPLC

Instrumentation and Columns:

-

HPLC system with a UV or refractive index (RI) detector.

-

Chiral stationary phase (CSP) column. Common choices for separating sugar acids include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns.

General Method Development Strategy:

-

Column Screening: Screen several different types of chiral columns (e.g., Chiralcel OD, Chiralpak AD, Cyclobond) with a standard mixture of a few available stereoisomers to identify a column that shows some selectivity.

-

Mobile Phase Optimization:

-

Normal Phase: A common starting point is a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the modifier is a critical parameter to optimize. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape for these acidic analytes.

-

Reversed Phase: A mobile phase of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) can be used. The pH of the aqueous phase can significantly influence the retention and selectivity.

-

-

Temperature Optimization: Column temperature can affect the efficiency and selectivity of the separation. Investigate a range of temperatures (e.g., 10-40 °C).

-

Detection: this compound and its isomers lack a strong chromophore, making UV detection challenging at standard wavelengths. Detection at low UV wavelengths (e.g., < 210 nm) or the use of a refractive index detector is often necessary. Derivatization with a UV-active or fluorescent tag can also be employed to enhance sensitivity.

Conclusion

This compound and its 15 stereoisomers represent a complex family of sugar acids with significant relevance in various scientific and industrial fields. Understanding their distinct structures and developing robust analytical methods for their separation and identification are crucial for their application in drug development and other research areas. This guide provides a foundational understanding and practical starting points for working with these challenging but important molecules.

References

natural occurrence of gluconic acid in plants

An In-depth Technical Guide on the Natural Occurrence of Gluconic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₂O₇), a mild organic acid derived from the oxidation of glucose, is a naturally occurring compound found in plants, fruits, and honey.[1][2] As a polyhydroxycarboxylic acid, its chemical structure consists of a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group.[3] While its commercial production is primarily microbial, its endogenous presence in plants is a result of fundamental metabolic pathways. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies for this compound in plant systems.

Natural Occurrence and Quantitative Data

This compound is ubiquitously present in the plant kingdom, contributing to the chemical composition of fruits and other plant-derived foods like wine and vinegar.[4] Its concentration can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions. While extensive data on this compound concentrations across a wide range of plant tissues is limited in publicly available literature, existing analyses of fruit juices and related products provide valuable insights.

For context, data on a related sugar derivative, D-glucaric acid, which is an end product of the D-glucuronic acid pathway, is more readily available for a variety of fresh fruits and vegetables.[5]

Table 1: Concentration of this compound in Selected Fruit Products

| Product | Concentration Range | Notes |

| Wine (from Botrytized Grapes) | >1 g/L, can exceed 10 g/L | Levels are an indicator of Botrytis cinerea infection.[2] |

| Wine (General) | Up to 0.25% (2.5 g/L) | Contributes to the overall acidity and quality profile.[1] |

| Honey | Up to 1% (10 g/L) | A major acid component, produced by bee enzymes.[1] |

Table 2: Concentration of D-Glucaric Acid in Selected Raw Fruits and Vegetables

Note: D-Glucaric acid is a related sugar acid, not identical to this compound. It is formed via the D-glucuronic acid pathway. Data is presented here for comparative purposes as an example of a glucose oxidation product in plants.[5]

| Plant Source | Tissue | Concentration (g/kg fresh weight) |

| Apple | Fruit | ~3.5 |

| Grapefruit | Fruit | ~3.6 |

| Broccoli | Florets | ~3.0 |

| Brussels Sprouts | Buds | ~3.0 |

| Mung Bean Sprouts | Sprouts | ~1.5 |

| Cauliflower | Florets | ~1.5 |

| Grapes | Fruit | ~0.1 |

| Lettuce | Leaves | ~0.1 |

| (Data sourced from Nutrition Detective[5]) |

Biosynthesis in Plants

The primary route for the synthesis of the gluconate moiety in plants is the Oxidative Pentose Phosphate (B84403) Pathway (OPPP) . This fundamental metabolic pathway is crucial for generating reducing power in the form of NADPH and for producing precursors for the synthesis of nucleotides and other essential molecules.[6] The direct oxidation of free glucose to free this compound by glucose oxidase, a common process in fungi, is not considered a major pathway in plants.[7]

The initial steps of the OPPP leading to gluconate synthesis are as follows:

-

Phosphorylation of Glucose: Glucose entering the cell is first phosphorylated to Glucose-6-Phosphate (G6P) by hexokinase.

-

Oxidation of G6P: The enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) , considered the rate-limiting step of the OPPP, catalyzes the oxidation of G6P. This reaction produces 6-phosphoglucono-δ-lactone and reduces NADP⁺ to NADPH.[1][8]

-

Hydrolysis: The unstable 6-phosphoglucono-δ-lactone is rapidly and spontaneously, or enzymatically by 6-phosphogluconolactonase (6PGL) , hydrolyzed to 6-phospho-D-gluconate .[1][8]

From this point, 6-phosphogluconate is further metabolized within the OPPP by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate, CO₂, and a second molecule of NADPH.[9] Free this compound can be formed through the action of phosphatases that remove the phosphate group from 6-phosphogluconate, although this specific step is not as extensively detailed in literature as the core OPPP reactions.

Physiological Roles in Plants

The physiological significance of this compound in plants is primarily understood through its phosphorylated form, 6-phosphogluconate, as a central metabolite in the OPPP.

-

Source of NADPH: The OPPP is a major source of NADPH in non-photosynthetic tissues and in photosynthetic cells during the night.[6] This reducing power is vital for numerous biosynthetic reactions, including fatty acid synthesis, amino acid synthesis, and nitrogen assimilation.

-

Stress Response: The NADPH produced via the OPPP is critical for regenerating antioxidants like glutathione, thereby helping to mitigate oxidative stress caused by various biotic and abiotic factors.[1]

-

Bioactive Molecule and Growth Regulation: Recent studies suggest that exogenously applied gluconate can act as a bioactive molecule. In rice seedlings under osmotic stress, gluconate treatment enhanced water uptake and improved growth by promoting root system development and increasing the activity of aquaporins.[10]

-

Nutrient Availability (External Role): While not an endogenous role, it is important to note that this compound produced by plant-growth-promoting rhizobacteria in the soil plays a crucial role in solubilizing mineral phosphates, making phosphorus more available to the plant.[3]

Signaling Pathways

Direct signaling pathways initiated by this compound itself have not been clearly elucidated in plants. Instead, this compound metabolism is embedded within the broader context of sugar signaling networks. Sugars like glucose and sucrose (B13894) act as primary signaling molecules that interact extensively with phytohormone pathways (e.g., auxin, ABA, ethylene) to regulate gene expression and control plant growth and development from germination to senescence.[11][12][13]

These sugar signaling cascades can modulate the flux through metabolic pathways, including glycolysis and the OPPP, thereby influencing the rate of gluconate synthesis in response to the plant's energy status. Key components of these pathways include:

-

Hexokinase (HXK): Acts as a glucose sensor.

-

SnRK1 (SNF1-related protein kinase 1): A key sensor of low energy/sugar levels.

-

TOR (Target of Rapamycin): A central regulator that promotes growth in response to high energy/sugar availability.

The following diagram illustrates a simplified model of sugar signaling and its connection to metabolic regulation, including the OPPP.

Experimental Protocols

Accurate quantification of this compound from plant tissues requires robust extraction and analytical methods. Below are detailed protocols for sample preparation and two common quantification techniques.

Protocol 1: Extraction of Organic Acids from Plant Tissue

This protocol is a general method for extracting a broad range of polar metabolites, including organic acids, from plant leaves.

-

Sample Collection and Quenching: Immediately freeze ~100 mg of fresh plant tissue in liquid nitrogen to halt all metabolic activity.

-

Homogenization: In a pre-chilled 2 mL tube, add the frozen tissue and two small steel beads. Add 1.0 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol (B129727) in water). Homogenize using a bead beater for 2-3 minutes until the tissue is completely pulverized.

-

Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.[14]

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[14]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the pelleted debris.

-

Purification (Optional but Recommended): To remove interfering compounds, pass the extract through a cation-exchange resin column followed by an anion-exchange resin column. The organic acids will bind to the anion-exchange resin.[15]

-

Elution: Wash the anion-exchange column to remove neutral sugars and other non-acidic compounds. Elute the organic acids using a suitable eluent (e.g., 1 M formic acid or a dilute ammonia (B1221849) solution).[16]

-

Concentration: Evaporate the eluate to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 200 µL) of the mobile phase to be used for HPLC analysis or the appropriate assay buffer for enzymatic analysis.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for analysis.[14]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous separation and quantification of multiple organic acids.

-

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H or a mixed-mode column.[15]

-

-

Chromatographic Conditions (Example):

-

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of pure D-gluconic acid (e.g., 10, 50, 100, 250, 500 mg/L) in the mobile phase.

-

Analysis: Inject the standards, followed by the prepared plant extracts.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.

-

Calculation: Construct a standard curve by plotting peak area versus concentration for the standards. Use the regression equation from this curve to calculate the concentration of this compound in the plant samples, accounting for all dilution factors during sample preparation.

-

Protocol 3: Quantification by Enzymatic Assay

Enzymatic kits offer a highly specific method for quantifying D-gluconic acid. The principle involves a series of coupled enzyme reactions leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.[17]

-

Principle:

-

D-Gluconate + ATP --(Gluconate Kinase)--> D-Gluconate-6-Phosphate + ADP

-

D-Gluconate-6-P + NADP⁺ --(6-PG Dehydrogenase)--> Ribulose-5-P + NADPH + CO₂

-

-

Materials:

-

Procedure (Manual Spectrophotometer Format):

-

Reagent Preparation: Prepare buffers and enzyme solutions according to the kit manufacturer's instructions.

-

Reaction Setup: In separate cuvettes for a blank, standard, and samples, pipette the assay buffer, NADP⁺/ATP solution, and 6-PGDH enzyme suspension.

-

Sample Addition: Add a defined volume (e.g., 0.1 mL) of distilled water (for blank), D-gluconic acid standard, and prepared plant extract (from Protocol 6.1) to the respective cuvettes. Mix well.

-

Initial Absorbance (A1): Wait 3-5 minutes and read the initial absorbance (A1) of all solutions at 340 nm.

-

Start Reaction: Add the final enzyme, gluconate kinase (GCK), to each cuvette to start the reaction.

-

Incubation: Mix and incubate at room temperature or 37°C (per kit instructions) for approximately 5-10 minutes, until the reaction is complete.

-

Final Absorbance (A2): Read the final absorbance (A2) of all solutions at 340 nm.[19]

-

-

Calculation:

-

Calculate the change in absorbance for the blank, standard, and samples (ΔA = A2 - A1).

-

Subtract the blank's ΔA from the sample's and standard's ΔA.

-

Calculate the concentration using the formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution_Factor

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of this compound Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. nutritionrestored.com [nutritionrestored.com]

- 6. Evidence for dual targeting control of Arabidopsis 6-phosphogluconate dehydrogenase isoforms by N-terminal phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 10. Gluconate enhanced the water uptake and improved the growth of rice seedlings under PEG-induced osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Sugar Sensing and Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Glucose oxidase as a model enzyme for antidiabetic activity evaluation of medicinal plants: In vitro and in silico evidence [nrfhh.com]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. youtube.com [youtube.com]

A Technical Guide to the Microbial Biosynthesis of Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of gluconic acid in key microorganisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology. This document details the enzymatic processes, presents quantitative data for comparative analysis, outlines experimental protocols, and provides visual representations of the metabolic pathways.

Introduction to this compound and its Significance

This compound (C₆H₁₂O₇) is a mild organic acid derived from the oxidation of glucose.[1][2] It and its salts, such as sodium gluconate and calcium gluconate, have a wide array of applications in the food, pharmaceutical, and construction industries due to their non-toxic, non-corrosive, and chelating properties.[3][4] In the pharmaceutical sector, it is utilized as a chelating agent and for the preparation of mineral supplements. Microbial fermentation is the primary method for the industrial production of this compound, with Aspergillus niger and Gluconobacter oxydans being the most commercially significant microorganisms.[1][3]

Biosynthesis Pathways of this compound

The microbial production of this compound from glucose is primarily achieved through two distinct enzymatic pathways, differing between fungal and bacterial systems.

Fungal Biosynthesis in Aspergillus niger

In the fungus Aspergillus niger, the biosynthesis of this compound is predominantly an extracellular process catalyzed by the enzyme glucose oxidase (GOD) .[1][3] This flavoprotein, located in the cell wall and extracellular fluid, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with hydrogen peroxide (H₂O₂) generated as a byproduct.[1][2] The D-glucono-δ-lactone is then spontaneously or enzymatically hydrolyzed to this compound by lactonase .[1][2] The hydrogen peroxide is typically decomposed into water and oxygen by the enzyme catalase , which is also produced by the fungus.[1][2]

The overall reaction can be summarized as:

D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ D-glucono-δ-lactone + H₂O → this compound H₂O₂ → H₂O + ½ O₂

This pathway is highly efficient, with reported glucose conversion rates exceeding 90% under optimal conditions.[5]

Bacterial Biosynthesis

Gluconobacter oxydans is renowned for its capacity for incomplete oxidation of sugars and alcohols.[6] This bacterium utilizes a periplasmic direct oxidation pathway for this compound synthesis.[1][2] The key enzyme is a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH) .[1][2] This enzyme oxidizes D-glucose to D-glucono-δ-lactone in the periplasmic space. The lactone is then converted to this compound.[6]

G. oxydans can further oxidize this compound to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid by gluconate-2-dehydrogenase and 5-keto-gluconate dehydrogenase, respectively.[1][7]

A secondary, cytoplasmic pathway also exists in G. oxydans, involving an NADP⁺-dependent glucose dehydrogenase , but the periplasmic pathway is predominant.[1][2]

Various Pseudomonas species are also capable of producing this compound. Similar to Gluconobacter, the primary pathway involves a periplasmic, PQQ-dependent glucose dehydrogenase (Gcd) that converts glucose to this compound.[8][9] This is followed by the action of gluconate dehydrogenase (Gad) , which can convert this compound to 2-ketogluconate.[8][10] The production of this compound by Pseudomonas has been linked to its biocontrol properties, as the acidification of the rhizosphere can inhibit the growth of plant pathogens.[8][11]

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly depending on the microorganism, fermentation strategy, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production by Aspergillus niger

| Strain | Fermentation Mode | Substrate (g/L) | This compound Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| A. niger NCIM 530 | Submerged Batch | 100 (Golden Syrup) | 85.2 | 0.87 | 1.94 | [12] |

| A. niger | Cell-recycle Continuous | Not specified | Not specified | 0.984 (mol/mol) | 31.05 | [5] |

| A. niger | Submerged | 140 (Glucose) | 58.46 | Not specified | Not specified | [13] |

| A. niger | Submerged | 120-350 (Glucose) | Not specified | >0.90 | 9-15 | [5] |

Table 2: this compound Production by Gluconobacter oxydans

| Strain | Fermentation Mode | Substrate (g/L) | This compound Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| G. oxydans | Batch | 90 (Glucose) | ~81 | ~0.90 | Not specified | [14] |

| G. oxydans NL71 | Sequential Fermentation | 98.1 (Glucose) | 95.8 | 0.905 | Not specified | [10] |

| G. oxydans HG19 | Fed-batch | Not specified | ~420 | Not specified | ~32 | [15] |

| G. oxydans | Batch | 40 (Glucose) | 27 | 0.62 | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Fermentation Protocol for this compound Production

This protocol is adapted from studies on submerged fermentation for this compound production.[13][16]

1. Inoculum Preparation:

-

Prepare spore suspensions of A. niger from 5-day old cultures grown on Potato Dextrose Agar (PDA) slants.[16]

-

Suspend spores in a sterile 0.05 M phosphate buffer (pH 6.8) containing 0.1% Tween-80 to a concentration of 10¹⁰-10¹² spores/mL.[16]

2. Fermentation Medium:

-

A typical fermentation medium contains (g/L): Glucose, 100-150; (NH₄)₂HPO₄, 1.0; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.15.[16]

-

The initial pH is adjusted to 6.5.[16]

3. Fermentation Conditions:

-

Inoculate the fermentation medium with 2% (v/v) of the spore suspension.

-

Conduct the fermentation in a stirred-tank bioreactor at 30°C with an agitation of 150 rpm.[16]

-

Maintain the pH at 6.5 by the addition of CaCO₃ or NaOH.[16]

This protocol is based on methodologies for this compound production using G. oxydans.[10]

1. Inoculum Preparation:

-

Pre-activate G. oxydans in a medium containing (g/L): Sorbitol, 50; Yeast Extract, 5.

-

Culture at 30°C and 220 rpm for 24 hours.[10]

2. Fermentation Medium:

-

The fermentation medium consists of (g/L): Glucose, 100; Yeast Extract, 5; MgSO₄, 0.5; K₂HPO₄, 1; KH₂PO₄, 2; (NH₄)₂SO₄, 5.[10]

-

The pH is maintained with 20 g/L CaCO₃.[10]

3. Fermentation Conditions:

-

Inoculate the fermentation medium to an initial OD₆₀₀ of 2.

-

Perform the fermentation at 30°C and 220 rpm for 24 hours.[10]

Enzyme Activity Assay

This spectrophotometric assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.[8]

1. Reagents:

-

0.1 M Potassium phosphate buffer, pH 6.0.

-

18% (w/v) β-D-Glucose solution (allowed to mutarotate overnight).[8]

-

1% (w/v) o-Dianisidine solution (handle with care, potential carcinogen).[8]

-

Peroxidase solution (200 µg/mL).[8]

-

Enzyme solution (Glucose Oxidase) diluted in reagent grade water.

2. Assay Procedure:

-

Prepare a reaction mixture by diluting 0.1 mL of 1% o-dianisidine in 12 mL of 0.1 M potassium phosphate buffer (pH 6.0) and saturate with oxygen.[8]

-

In a cuvette, mix 2.5 mL of the dianisidine-buffer mixture, 0.3 mL of 18% glucose, and 0.1 mL of peroxidase solution.[8]

-

Incubate at 25°C for 3-5 minutes to equilibrate.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

-

Monitor the increase in absorbance at 460 nm for 4-5 minutes.[8]

3. Calculation:

-

One unit of GOD activity is defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute under the specified conditions.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A suitable ion-exchange or reversed-phase column.

-

Mobile Phase: Typically a dilute acid solution (e.g., dilute H₂SO₄).

-

Detector: Refractive Index (RI) or UV detector.

-

Standard: A standard curve is generated using known concentrations of this compound.

Enzymatic Assay Kits:

-

Commercially available kits provide a convenient method for this compound determination.

-

These kits are often based on the phosphorylation of this compound and subsequent oxidation, leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.[17]

HPLC:

-

Similar to this compound analysis, HPLC with an RI detector can be used to quantify residual glucose.

Dinitrosalicylic Acid (DNS) Method:

-

A colorimetric method used for estimating reducing sugars.[13] The absorbance is measured at 700 nm.[13]

Conclusion

The microbial biosynthesis of this compound is a well-established and efficient process, with distinct pathways in fungi and bacteria. Aspergillus niger and Gluconobacter oxydans remain the workhorses of industrial production, each with its own set of advantages and challenges. The selection of the microorganism and the optimization of fermentation parameters are crucial for achieving high yields and productivities. This guide provides a foundational understanding of the core principles and methodologies for researchers and professionals in the field, facilitating further innovation and development in the production of this versatile organic acid.

References

- 1. Kinetics of glucose oxidase excretion by recombinant Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose oxidase from Aspergillus niger: the mechanism of action with molecular oxygen, quinones, and one-electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of glucose oxidase excretion by recombinant Aspergillus niger | Research@Leibniz University [fis.uni-hannover.de]

- 4. A new glucose oxidase from Aspergillus niger: characterization and regulation studies of enzyme and gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

- 7. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficient aerobic fermentation of this compound by high tension oxygen supply strategy with reusable Gluconobacter oxydans HG19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

The Dynamic Duo: A Technical Guide to the Equilibrium Kinetics of Gluconic Acid and Glucono-delta-lactone

For Researchers, Scientists, and Drug Development Professionals

In aqueous solutions, a dynamic and reversible relationship exists between gluconic acid and its cyclic ester, glucono-delta-lactone (GDL). This equilibrium is a cornerstone of various applications, from food science to pharmaceuticals, where the controlled release of acid is paramount. Understanding the kinetics of this interconversion is critical for process optimization, formulation stability, and predicting product performance. This technical guide provides an in-depth analysis of the core principles governing this equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Equilibrium Landscape

This compound, a mild organic acid, exists in equilibrium with its delta- and gamma-lactones in aqueous solutions. The predominant form is the delta-lactone (GDL), which is the primary focus of this guide. The equilibrium is influenced by several factors, most notably temperature and pH.[1][2] Upon dissolution in water, GDL partially hydrolyzes to this compound, establishing a chemical equilibrium.[1][3] This hydrolysis reaction is accelerated by heat and higher pH levels.[1] Conversely, lower temperatures favor the formation of glucono-delta-lactone.[4]

The interconversion between this compound and its lactones is a slow process, which is a key characteristic leveraged in many applications.[5] In acidic conditions (pH below 5), the lactonization of this compound is coupled with the protonation of the gluconate ion.[5][6] As the pH decreases, the formation of lactones, primarily the δ-lactone, is enhanced.[5][7] The γ-lactone may also form, particularly at lower pH values (below 2.0), though the δ-lactone remains the predominant species.[5][7]

Figure 1: Equilibrium between Glucono-delta-lactone and this compound.

Quantitative Insights: A Summary of Kinetic and Equilibrium Data

The following tables summarize key quantitative data on the this compound and glucono-delta-lactone equilibrium, providing a comparative overview for researchers.

Table 1: Equilibrium Constants at 25°C

| Constant | Definition | Value | Reference |

| K | (H⁺)·(GH₄⁻) / [(HGH₄) + (L)] | 1.76 ± 0.05 x 10⁻⁴ | [8] |

| Kₐ | (H⁺)(GH₄⁻) / (HGH₄) | 1.99 ± 0.07 x 10⁻⁴ | [8] |

| Kₗ | (HGH₄) / (L) | 7.7 | [8] |

| log Kₐ | Deprotonation constant of the carboxylic group | 3.30 ± 0.02 | [5] |

| log Kₗ | δ-lactonization constant | -0.54 ± 0.04 | [5] |

L represents D-glucono-δ-lactone, HGH₄ represents this compound, and GH₄⁻ represents the gluconate ion.

Table 2: Hydrolysis and Lactonization Rate Constants

| Condition | Rate Constant (k) | Method | Value | Reference |

| Hydrolysis at 25°C, pH 3-5 | k | Optical Rotation | 2.26 x 10⁻⁴ s⁻¹ | [8] |

| Hydrolysis at 25°C, pH 3-5 | k | Coulometry | 1.31 x 10⁻⁴ s⁻¹ | [8] |

| Hydrolysis in phosphate (B84403) buffer, pH 6.4 | Pseudo first-order rate constant | Not Specified | 8.8 x 10⁻⁴ s⁻¹ | [8] |

| δ-lactonization at pCH ~5.0 | k₁ | ESI-MS | 3.2 x 10⁻⁵ s⁻¹ | [5] |

| Hydrolysis at pCH ~5.0 | k₋₁ | ESI-MS | 1.1 x 10⁻⁴ s⁻¹ | [5] |

| Water-catalyzed hydrolysis at 25°C | kH₂O | pH-stat | 4.59 x 10⁻⁵ s⁻¹ | [9] |

| Hydroxide ion-catalyzed hydrolysis at 25°C | kOH⁻ | pH-stat | 2.76 x 10³ M⁻¹s⁻¹ | [9] |

Table 3: Activation Energies for Hydrolysis

| Reaction | Temperature Range | Activation Energy (Eₐ) | Reference |

| Lactone Hydrolysis | 20 to 25°C | 15 kcal/mol | [8] |

| Water-catalyzed hydrolysis | 25 to 37°C | EH₂O/R = 7360 K⁻¹ | [9] |

| Hydroxide ion-catalyzed hydrolysis | 25 to 37°C | EOH⁻/R = 8880 K⁻¹ | [9] |

Detailed Experimental Protocols

The study of this compound and GDL kinetics employs a variety of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Polarimetric Analysis of Hydrolysis Rate

This method leverages the difference in optical rotation between GDL and this compound to monitor the progress of the hydrolysis reaction.

-

Instrumentation: A high-precision polarimeter with a thermostated cell.

-

Procedure:

-

A solution of D-glucono-δ-lactone of known concentration is prepared in a buffer solution of the desired pH.

-

The solution is quickly transferred to a thermostated polarimeter cell maintained at a constant temperature (e.g., 25°C).

-

The optical rotation of the solution is measured at regular time intervals.

-

The reaction is followed until no further change in optical rotation is observed, indicating that equilibrium has been reached.

-

The rate constant is calculated from the first-order rate equation, using the measured optical rotations over time.[8]

-

pH-Stat Titration for Hydrolysis Kinetics

This technique monitors the production of this compound by titrating it with a standard base to maintain a constant pH.

-

Instrumentation: A pH-stat system, including a pH meter, a thermostated reaction vessel, and an automatic burette.

-

Procedure:

-

A solution of glucono-delta-lactone is prepared in deionized water or a very dilute buffer.

-

The solution is placed in the thermostated reaction vessel, and the pH is adjusted to the desired value.

-

The automatic burette, filled with a standard solution of NaOH, is set to maintain the pH at the setpoint.

-

As GDL hydrolyzes to this compound, the pH of the solution decreases. The pH-stat automatically adds NaOH to neutralize the newly formed acid and maintain the constant pH.

-

The volume of NaOH added is recorded over time.

-

The rate of the reaction is determined from the rate of addition of the titrant.[9]

-

Spectroscopic and Chromatographic Methods

Modern analytical techniques provide high sensitivity and specificity for quantifying the different species in the equilibrium mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to distinguish and quantify this compound and its δ- and γ-lactones based on their distinct chemical shifts. This method is particularly useful for studying the influence of pH on the equilibrium composition.[5][6]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be employed to determine the rate constants of both the lactonization and hydrolysis reactions by monitoring the concentrations of the respective species over time.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns like SB-Aq and amino columns, can be used for the qualitative and quantitative analysis of this compound and its lactones in complex mixtures.[10]

Figure 2: General Experimental Workflow for Kinetic Studies.

Conclusion

The equilibrium between this compound and glucono-delta-lactone is a well-studied system with significant practical implications. The kinetics of this interconversion are governed by factors such as pH and temperature, with a wealth of quantitative data available to guide researchers. The choice of experimental protocol depends on the specific research question, with techniques ranging from classical polarimetry and titrimetry to modern spectroscopic and chromatographic methods. A thorough understanding of these principles is essential for professionals in drug development and other scientific fields who seek to harness the unique properties of this dynamic chemical system.

References

- 1. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 2. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 4. pmpinc.com [pmpinc.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lactonization and protonation of this compound: a thermodynamicand kinetic study by potentiometry, nmr and esi-ms - UNT Digital Library [digital.library.unt.edu]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Aqueous Gluconic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of aqueous gluconic acid solutions. The information is intended to support research, development, and quality control activities where precise characterization of these solutions is critical. This document summarizes key quantitative data, outlines detailed experimental protocols for property measurement, and presents logical diagrams to illustrate chemical relationships and procedural workflows.

Introduction to this compound and its Aqueous Solutions

This compound (C₆H₁₂O₇) is a mild, non-corrosive, and non-toxic organic acid derived from the oxidation of glucose.[1] It is highly soluble in water and is commonly supplied and used as an aqueous solution, most frequently at a concentration of 50% by weight.[2] In aqueous media, this compound is in a dynamic equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[3] This equilibrium is influenced by factors such as temperature and pH.[1] The properties of this compound solutions, particularly their chelating ability, make them valuable in various industries, including pharmaceuticals, food and beverage, and industrial cleaning.[2][4]

Physical Properties of Aqueous this compound Solutions

The physical properties of aqueous this compound solutions are critical for their application and handling. These properties are dependent on the concentration of this compound and the temperature of the solution.

Density

The density of an aqueous solution is a fundamental property that relates its mass to its volume. For this compound solutions, density increases with concentration. The most commonly cited value is for a 50% (w/w) solution.

Table 1: Density of Aqueous this compound Solutions

| Concentration (% w/w) | Temperature (°C) | Density (g/cm³) |

| 50 | 20 | 1.22 - 1.25 |

| 50 | 25 | 1.23 - 1.234 |

| 49-53 | 25 | 1.234 |

Data sourced from references:[2][4][5]

pH

This compound is a weak organic acid, and its aqueous solutions are acidic. The pH of the solution is dependent on the concentration.

Table 2: pH of Aqueous this compound Solutions

| Concentration (% w/w) | pH Range |

| 50 | 1.2 - 2.2 |

| 1 | ~2.8 |

Data sourced from references:[2][6]

Viscosity

Electrical Conductivity

As a weak acid, this compound partially dissociates in water to form gluconate anions and hydrogen ions, allowing the solution to conduct electricity. The electrical conductivity is expected to increase with concentration up to a certain point and is also influenced by temperature.[8] Specific conductivity data for a range of this compound concentrations is not widely published.

Chemical Equilibrium in Aqueous Solution

In an aqueous environment, this compound exists in equilibrium with its two primary lactones (cyclic esters). This relationship is crucial for understanding the chemical behavior of the solution.

Caption: Equilibrium of this compound and its lactones in water.

A commercial 50% aqueous this compound solution at room temperature contains about 5% of its lactones.[9]

Experimental Protocols for Property Measurement

Accurate determination of the physical properties of aqueous this compound solutions requires standardized experimental methods.

Density Measurement

Methodology: Vibrating tube densitometry is a precise and rapid method for determining the density of liquids.

-

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample liquid. The change in frequency is directly related to the density of the sample.

-

Apparatus: A digital vibrating tube densitometer with temperature control.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the desired temperature.

-

Inject the aqueous this compound solution into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

Record the density reading provided by the instrument.

-

Clean and dry the U-tube between measurements.

-

pH Measurement

Methodology: Potentiometric pH measurement using a glass electrode.

-

Principle: A pH meter measures the voltage difference between a pH-sensitive glass electrode and a reference electrode. This potential difference is proportional to the activity of hydrogen ions in the solution.

-

Apparatus: A calibrated pH meter with a glass combination electrode and temperature compensation probe. Standard buffer solutions (e.g., pH 4, 7, and 10).

-

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Rinse the electrode with deionized water and blot dry.

-

Immerse the electrode and temperature probe in the this compound solution.

-

Gently stir the solution and wait for the reading to stabilize.

-

Record the pH and temperature.

-

Viscosity Measurement

Methodology: Rotational viscometry is suitable for determining the dynamic viscosity of solutions.

-

Principle: A spindle is rotated at a constant speed while immersed in the sample fluid. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled water bath.

-

Procedure:

-

Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Place a known volume of the this compound solution into a sample container and allow it to reach the desired temperature in the water bath.

-

Immerse the spindle into the solution to the specified depth.

-

Start the motor and allow the reading to stabilize.

-

Record the torque reading and convert it to a viscosity value (in mPa·s or cP) using the instrument's calibration factors.

-

Electrical Conductivity Measurement

Methodology: Two- or four-electrode conductivity measurement.

-

Principle: An alternating electrical current is passed between two electrodes immersed in the solution, and the resulting voltage is measured. The conductivity is calculated from the current and voltage, taking into account the geometry of the conductivity cell.

-

Apparatus: A conductivity meter with a conductivity probe (cell) and temperature sensor. Standard conductivity solutions for calibration.

-

Procedure:

-

Calibrate the conductivity meter using a standard solution with a known conductivity value that is in the expected range of the sample.

-

Rinse the probe with deionized water and then with a small amount of the sample solution.

-

Immerse the probe into the this compound solution, ensuring the electrodes are fully submerged and there are no trapped air bubbles.

-

Allow the reading to stabilize.

-

Record the temperature-compensated conductivity value.

-

Workflow for Solution Preparation and Characterization

A systematic workflow is essential for preparing and verifying the properties of aqueous this compound solutions for research and development purposes.

Caption: Workflow for preparing and characterizing aqueous solutions.

Conclusion

This guide has summarized the key physical properties of aqueous this compound solutions and provided standardized methodologies for their measurement. While data for the common 50% (w/w) solution is available, there is a need for more comprehensive studies to characterize these properties over a wider range of concentrations and temperatures to better support advanced applications in drug development and other scientific fields. The experimental protocols and workflows presented here provide a framework for researchers to generate reliable and reproducible data for their specific applications.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. This compound 50% Aqueous Solution: Composition, Applications & Advantages [fissionbiotech.com]

- 3. epa.gov [epa.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. D -Gluconic acid 49-53wt. H2O 526-95-4 [sigmaaldrich.com]

- 6. This compound CAS#: 526-95-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dc.narpm.org [dc.narpm.org]

- 9. researchgate.net [researchgate.net]

pKa and dissociation constant of gluconic acid

An In-depth Technical Guide to the pKa and Dissociation Constant of Gluconic Acid

Introduction

This compound (C₆H₁₂O₇) is a mild, non-toxic organic acid that occurs naturally in fruits, honey, and wine.[1][2] It is a polyhydroxycarboxylic acid, possessing both hydroxyl and carboxyl functional groups, which allows for versatile chemical reactions.[3] In aqueous solutions, this compound is part of a complex chemical equilibrium. It partially converts to a mixture with its neutral cyclic esters, glucono-delta-lactone (GDL) and glucono-gamma-lactone.[3][4][5] The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of the acid in solution. At a neutral pH, the gluconate ion is the predominant form.[4] This guide provides a detailed overview of the , the experimental protocols for their determination, and the underlying chemical equilibria.

Quantitative Data: pKa and Dissociation Constant

The acid dissociation constant (Ka) represents the equilibrium of the dissociation of a weak acid. The pKa, which is the negative logarithm of the Ka, is commonly used to express acidity on a more convenient scale.[6] The reported values for this compound are summarized below.

| Parameter | Value | Description |

| pKa | ~3.70 - 3.75 | Represents the acidity of the carboxylic acid group.[1][7] |

| Dissociation Constant (Ka) | 1.99 ± 0.07 × 10⁻⁴ | The equilibrium constant for the dissociation of the free this compound molecule (HGH₄).[7] |

| Combined Dissociation Constant (K) | 1.76 ± 0.05 × 10⁻⁴ | The equilibrium constant considering the combined concentration of free acid and D-glucono-δ-lactone (L).[7] |

Chemical Equilibria in Aqueous Solution

In an aqueous environment, this compound exists in a dynamic equilibrium with its conjugate base (gluconate) and its lactones. The primary dissociation involves the release of a proton from the carboxylic acid group. Concurrently, intramolecular esterification leads to the formation of glucono-delta-lactone and glucono-gamma-lactone. This complex equilibrium is influenced by factors such as temperature and concentration.[3]

Experimental Protocols for pKa Determination

The determination of a pKa value is typically achieved by measuring a pH-dependent parameter, which results in a sigmoidal curve where the inflection point corresponds to the pKa.[8]

Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[9] The process involves titrating a solution of the weak acid with a strong base and monitoring the resulting change in pH.

Methodology:

-

Sample Preparation: A solution of this compound with a known concentration (e.g., 0.1 M) is prepared in carbonate-free deionized water.[10]

-

Titration: A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is incrementally added to the this compound solution.[10]

-

pH Monitoring: A calibrated pH electrode continuously measures the pH of the solution throughout the titration.[9]

-